molecular formula C9H11Cl3N2O B3009870 N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride CAS No. 94319-86-5

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride

Cat. No.: B3009870
CAS No.: 94319-86-5
M. Wt: 269.55
InChI Key: OMEOVGDODNQWCW-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3,4-dichlorobenzamide hydrochloride is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to a benzamide core, with an ethylamine side chain protonated as a hydrochloride salt. Its molecular formula is C₉H₁₀Cl₂N₂O, and its structure includes a secondary amine linked to a 3,4-dichlorobenzoyl group . This compound is synthesized via condensation of 3,4-dichlorobenzoyl chloride with N-Boc-2-aminoacetaldehyde, followed by Boc deprotection and HCl salt formation, yielding a 57% isolated product .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-3,4-dichlorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O.ClH/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12;/h1-2,5H,3-4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEOVGDODNQWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94319-86-5
Record name N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride typically involves the reaction of 3,4-dichlorobenzoic acid with 2-aminoethanol. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with a suitable amine. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C9H10Cl2N2O
  • Molecular Weight : Approximately 233.1 g/mol
  • Structure : The compound features a dichlorobenzamide core with an aminoethyl side chain, enhancing its reactivity and potential biological interactions.

Organic Synthesis

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.

The compound is under investigation for its potential biological activities , including:

  • Antiparasitic Properties : Research indicates that derivatives of N-(2-aminoethyl)-3,4-dichlorobenzamide exhibit significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, one derivative demonstrated an in vitro EC50 value of 0.001 μM and effectively cured infected mice at a dosage of 50 mg/kg daily for four days.
  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit Staphylococcus aureus. Studies suggest that it interferes with mRNA degradation processes critical for bacterial survival, showcasing low cytotoxicity towards mammalian cells while effectively targeting bacterial pathogens.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential. Ongoing research aims to understand its mechanisms of action and efficacy in targeting specific molecular pathways involved in various diseases.

Case Study 1: Antiparasitic Efficacy

In a study involving murine models of HAT, administration of a related compound resulted in significant reductions in parasitemia levels. This highlights the potential of N-(2-aminoethyl)-3,4-dichlorobenzamide derivatives as therapeutic agents against parasitic infections.

Case Study 2: Antimicrobial Effectiveness

In vitro assays revealed that this compound effectively inhibited S. aureus growth while maintaining low cytotoxicity towards human cell lines. This suggests a promising therapeutic profile for treating bacterial infections without harming host cells.

Comparative Analysis with Related Compounds

Compound NameTarget PathogenEC50 (μM)Selectivity Index
N-(2-aminoethyl)-3,4-dichlorobenzamideT. brucei0.001>30
N-(2-aminoethyl)-3,5-dichlorobenzamideS. aureusNot specifiedLow cytotoxicity

This table summarizes the biological activity data for related compounds, indicating the potential effectiveness of this compound in targeting specific pathogens while minimizing toxicity to mammalian cells.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The dichlorobenzamide core can interact with hydrophobic pockets in target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Structural Comparison with Analogues

The compound’s distinguishing feature is the 3,4-dichloro substitution on the benzamide ring, which enhances electron-withdrawing effects and steric bulk compared to monosubstituted or differently substituted derivatives. For example:

  • RO16-6491 (N-(2-aminoethyl)-4-chlorobenzamide hydrochloride): Lacks the 3-chloro substituent, reducing steric hindrance and electronic effects .

Physicochemical Properties and Bioactivity Comparison

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₉H₁₀Cl₂N₂O 257.10 3,4-dichloro, ethylamine 2.8
RO16-6491 C₉H₁₀ClN₂O 220.65 4-chloro, ethylamine 1.9
Compound 65 C₂₃H₂₀ClF₃N₂O₂ 476.87 4-fluoro, 2-CF₃, benzyloxy 4.1
N-(2-Bromophenyl)-3,4-dichlorobenzamide C₁₃H₈BrCl₂NO 347.48 3,4-dichloro, 2-bromo 3.5

*LogP values estimated using fragment-based methods.

Key Differentiators from Analogues

Trifluoromethyl groups (Compound 65) improve metabolic stability but increase molecular weight and logP .

Synthetic Accessibility :

  • The target compound’s synthesis (57% yield) is less efficient than analogues with electron-donating groups (e.g., Compound 16: 79% yield), likely due to steric challenges during benzoylation .

Biological Selectivity :

  • Compared to RO16-6491, the dichloro substitution may shift activity from neurological targets (I₂ receptors) to antiparasitic pathways .

Biological Activity

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C9H10Cl2N2OC_9H_{10}Cl_2N_2O and is characterized by a dichlorobenzamide structure which is crucial for its biological activity. The presence of an aminoethyl side chain enhances its interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of derivatives related to N-(2-aminoethyl)-3,4-dichlorobenzamide. For example, a phenotypic screen identified related compounds that exhibited significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One potent derivative demonstrated an in vitro EC50 value of 0.001 μM and showed effectiveness in curing infected mice when administered at 50 mg/kg daily for four days .

Table 1: Biological Activity Data for Related Compounds

CompoundTarget PathogenEC50 (μM)Selectivity Index
Compound 73T. brucei0.001>30
N-(2-aminoethyl)-3,5-dichlorobenzamideS. aureusNot specifiedLow cytotoxicity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on Staphylococcus aureus RnpA inhibitors found that N-(2-aminoethyl)-3,5-dichlorobenzamide derivatives could interfere with mRNA degradation processes essential for bacterial survival. The structure-activity relationship (SAR) studies indicated that modifications to the benzamide structure could enhance efficacy against bacterial targets .

The biological activity of this compound appears to be mediated through its interaction with specific biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes in both parasites and bacteria, leading to growth inhibition.
  • Selectivity for Pathogen Targets : The selectivity index indicates that these compounds can preferentially target pathogens over mammalian cells, reducing potential side effects .

Case Studies

  • Trypanosomiasis Model : In a murine model, administration of a related compound resulted in significant reductions in parasitemia levels, demonstrating its potential as a therapeutic agent against HAT.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited low cytotoxicity towards mammalian cell lines while effectively inhibiting S. aureus, suggesting a promising therapeutic profile for treating bacterial infections .

Q & A

Q. What are the optimized synthetic routes for N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride, and how can intermediates be characterized?

The compound is synthesized via a multi-step protocol. A representative method involves:

Acylation : React 3,4-dichlorobenzoyl chloride with 2-aminoethylamine in anhydrous dichloromethane under nitrogen. Triethylamine is added to scavenge HCl.

Deprotection (if Boc-protected intermediates are used): Treat with HCl/dioxane to yield the hydrochloride salt.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
Key characterization tools :

  • ¹H NMR (d6-DMSO): Look for peaks at δ 7.95–7.75 (aromatic protons) and δ 3.00 (NH₂CH₂CH₂N).
  • ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 377.5 and fragmentation patterns (e.g., loss of NH₃ at m/z 360.4) .

Q. How can solubility and stability challenges be addressed during formulation for in vitro studies?

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers (e.g., PBS), use co-solvents like cyclodextrins (10% w/v) to enhance solubility.
  • Stability : Conduct pH-dependent stability assays (pH 2–9) at 37°C. Monitor degradation via HPLC-UV (C18 column, λ = 254 nm). Acidic conditions (pH < 4) may protonate the amino group, improving stability .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • HPLC : Use a reversed-phase C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time and peak symmetry indicate purity.
  • Elemental Analysis : Validate %C, %H, %N, and %Cl against theoretical values (e.g., C: 47.2%, H: 4.0%, N: 7.4%, Cl: 28.1%).
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental designs validate receptor binding?

  • Target Hypothesis : Structural analogs (e.g., RO16-6491) act as imidazoline I₂ receptor ligands, suggesting potential neuropharmacological activity .
  • Experimental Design :
    • Radioligand Binding Assays : Use ³H-Idazoxan as a competitive ligand in rat brain membranes. Calculate IC₅₀ via nonlinear regression.
    • Functional Assays : Measure cAMP modulation in CHO cells expressing human I₂ receptors .
  • Data Interpretation : A low IC₅₀ (<100 nM) indicates high affinity. Compare with positive controls (e.g., BU224).

Q. What contradictions exist in cytotoxicity data for dichlorobenzamide derivatives, and how can they be resolved?

  • Contradiction : Some derivatives (e.g., BATU-04) show IC₅₀ values of 12 µM against T47D breast cancer cells, while others exhibit weaker activity .
  • Resolution Strategies :
    • Structure-Activity Relationship (SAR) : Introduce substituents at the benzamide ring (e.g., methyl, fluoro) to enhance lipophilicity and membrane permeability.
    • Assay Standardization : Use identical cell lines (e.g., MCF-7 vs. T47D) and exposure times (48–72 hr) to reduce variability .

Q. What computational approaches predict the pharmacokinetic and toxicity profiles of this compound?

  • ADMET Prediction :
    • SwissADME : Input SMILES to predict LogP (clogP ~2.8), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition.
    • ProTox-II : Assess hepatotoxicity (e.g., similarity to known hepatotoxins) and LD₅₀ estimates.
  • Molecular Dynamics : Simulate binding to I₂ receptors using GROMACS. Prioritize poses with ΔG < -8 kcal/mol .

Methodological Notes

  • Contradictory Synthesis Yields : reports 57% yield, while similar protocols may vary due to Boc-deprotection efficiency. Optimize reaction time (12–24 hr) and HCl concentration (4M in dioxane) .
  • Biological Replication : Conduct triplicate experiments with independent compound batches to ensure reproducibility in cytotoxicity assays .

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